molecular formula C8H6BrN3S B2404037 4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine CAS No. 937602-13-6

4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B2404037
CAS RN: 937602-13-6
M. Wt: 256.12
InChI Key: LERQCRMOKFSOHS-UHFFFAOYSA-N
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Description

The compound “4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a 6-bromo-2-pyridinyl group and at the 2-position with an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The 6-bromo-2-pyridinyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the pyridine ring, and the bromine atom. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding due to the amine group .


Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom could potentially be replaced through a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and pyridine rings would likely result in a relatively high melting point and boiling point compared to simpler organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : A significant area of research involving 4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine relates to novel synthesis methods. For instance, Singh et al. (1993) developed an efficient method for synthesizing fused thiazol-2(3H)-ones, a process involving o-bromo aromatic amines, which could potentially include this compound (Singh et al., 1993).

  • Formation of Thiazolo Derivatives : Bakavoli et al. (2006) explored the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, a process that might involve compounds like this compound (Bakavoli et al., 2006).

  • Pharmacological Applications : In a study by Singh et al. (1994), thiazolo[4,5-b]pyridin-2(3H)-ones, which could be structurally related to this compound, were identified as potent cAMP PDE III inhibitors, highlighting the compound's potential in pharmacological research (Singh et al., 1994).

  • Structural Characterization : Böck et al. (2021) conducted studies on the structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, contributing to the understanding of the molecular structure and hydrogen bonding patterns, which is crucial for its application in various scientific fields (Böck et al., 2021).

Applications in Material Science

  • Corrosion Inhibition : Kaya et al. (2016) investigated thiazole derivatives, similar to this compound, for their corrosion inhibition performances on iron. Such studies indicate the potential of this compound in material science, particularly in corrosion prevention (Kaya et al., 2016).

Applications in Drug Discovery

  • Antimicrobial Properties : Research by Narayana et al. (2007) on N-aryl-1,3-thiazol-2-amines, structurally similar to this compound, revealed excellent antifungal and antibacterial activities, suggesting its potential in the development of new antimicrobial agents (Narayana et al., 2007).

Further Research and Applications

  • Chemoselective Synthesis : Colella et al. (2018) utilized a synthetic protocol involving aromatic amines and sodium thiocyanate to produce thiazoles. This method could be applicable to the synthesis of derivatives of this compound, indicating its relevance in chemoselective synthesis processes (Colella et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing of its biological activity and potential side effects .

properties

IUPAC Name

4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERQCRMOKFSOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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